2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
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Description
2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H18NO7P and its molecular weight is 259.195. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
According to the search results, this compound is a type of phosphatidyl-L-serine . Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.
Action Environment
One of the search results suggests that the compound’s partition coefficient (log kow) is -346 , which could influence its distribution in the environment and its interactions with biological systems.
Biological Activity
2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid, commonly referred to as a Fosfomycin impurity, is a phosphonic acid derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This compound is structurally related to Fosfomycin, an antibiotic known for its broad-spectrum antibacterial properties.
- Molecular Formula : C7H18N O7P
- Molecular Weight : 259.19 g/mol
- CAS Number : 1262243-11-7
- IUPAC Name : 2-(2-amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropylphosphonic acid
Antimicrobial Properties
The primary biological activity associated with this compound is its role as an impurity in Fosfomycin, which is effective against a variety of bacterial strains. Fosfomycin works by inhibiting bacterial cell wall synthesis, specifically targeting the enzyme MurA, which is critical for peptidoglycan biosynthesis. The structural similarity of this phosphonic acid to Fosfomycin suggests it may exhibit similar antimicrobial effects.
Activity | Mechanism | Target Organisms |
---|---|---|
Antibacterial | Inhibition of MurA enzyme in cell wall synthesis | Gram-positive and Gram-negative bacteria |
Potential antiviral | Not extensively studied; requires further research | Unknown |
Research Findings
Recent studies have focused on the implications of phosphonic acids in drug development, particularly their role as bioactive compounds. The following findings highlight the relevance of this compound:
- Inhibition Studies : In vitro studies have demonstrated that derivatives of phosphonic acids can inhibit bacterial growth effectively, suggesting that this compound may share similar properties .
- Case Study - Fosfomycin Impurity : A study indicated that impurities such as this compound could influence the pharmacological profile of Fosfomycin, potentially enhancing or altering its efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : Research into the SAR of phosphonic acids has shown that modifications in the side chains can significantly affect biological activity and potency against various pathogens .
Case Study 1: Efficacy Against Resistant Strains
A study published in Molecules evaluated the efficacy of various Fosfomycin derivatives against multi-drug resistant strains of E. coli. The results indicated that certain structural modifications led to improved antibacterial activity, suggesting that similar modifications to this compound could yield beneficial effects .
Case Study 2: Synergistic Effects with Other Antibiotics
Research has explored the synergistic effects of combining Fosfomycin with other antibiotics. The inclusion of impurities like this compound may enhance the overall antimicrobial efficacy, particularly against resistant strains .
Properties
IUPAC Name |
[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNAWFQRHDAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)OCC(CO)(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262243-11-7 |
Source
|
Record name | 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.